3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide
Description
3-(Benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide is a synthetic small molecule featuring a 6-chloro-1,3-benzothiazol-2-yl core substituted with a benzyl group, a benzenesulfonyl-propanamide chain, and a chlorine atom at the 6-position. This compound belongs to the benzothiazole class, known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . Its structural complexity arises from the sulfonyl and benzyl groups, which may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S2/c24-18-11-12-20-21(15-18)30-23(25-20)26(16-17-7-3-1-4-8-17)22(27)13-14-31(28,29)19-9-5-2-6-10-19/h1-12,15H,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLNBWBRKFLHRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 6-chlorobenzo[d]thiazole with benzylamine to form an intermediate, which is then reacted with 3-(phenylsulfonyl)propanoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine .
Chemical Reactions Analysis
3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The compound may also interact with cellular pathways, inducing apoptosis or cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with structurally related benzothiazole derivatives:
*Calculated based on molecular formula.
Key Observations :
- Substituent Diversity : The target compound’s benzenesulfonyl-propanamide chain distinguishes it from simpler derivatives like chloroacetamide or sulfonamide . This may enhance steric bulk and influence receptor interactions.
- Chlorine Position : All analogs retain the 6-chloro substitution on the benzothiazole ring, critical for electronic and steric effects .
Physicochemical Properties
- Sulfonamide derivatives () may show better solubility via ionization .
- Stability : Crystallographic data () suggests hydrogen bonding enhances stability in hydrazine analogs. The target compound’s sulfonyl group may confer oxidative stability .
Q & A
Q. What are the key synthetic routes for synthesizing 3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives under basic conditions .
Introduction of the 6-chloro substituent using chlorinating agents like POCl₃ or Cl₂ gas .
Sulfonylation of the benzothiazole nitrogen with benzenesulfonyl chloride in anhydrous dichloromethane .
Coupling with N-benzyl propanamide using coupling agents (e.g., DCC or EDCI) in dry THF .
Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for isolating intermediates .
Q. What spectroscopic and analytical techniques are used for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), sulfonyl group (δ 3.5–4.5 ppm), and benzyl protons (δ 4.0–5.0 ppm). Compare with simulated spectra from computational tools like ChemDraw .
- HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z 473.08) .
- IR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- Elemental Analysis : Validate purity (>95% C, H, N, S content) .
Q. What biological activities are reported for structurally related benzothiazole sulfonamides?
- Methodological Answer :
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via MIC assays. Activity correlates with electron-withdrawing substituents (e.g., Cl, NO₂) on the benzothiazole ring .
- Anticancer Potential : Evaluate cytotoxicity via MTT assays (e.g., IC₅₀ values against HeLa or MCF-7 cells). Enhanced activity is observed when the sulfonamide group improves solubility and target binding .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data?
- Methodological Answer :
- Perform molecular dynamics simulations (AMBER or GROMACS) to assess binding stability over time .
- Validate docking poses with crystallographic data (if available) using SHELX for structure refinement .
- Conduct SAR studies by synthesizing analogs with modified substituents (e.g., replacing Cl with F or CH₃) to test computational hypotheses .
Q. What experimental strategies optimize reaction yields during the coupling of sulfonamide and benzothiazole moieties?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Anhydrous conditions minimize hydrolysis .
- Catalyst Selection : Use DMAP or HOBt to enhance coupling efficiency .
- Temperature Control : Conduct reactions at 0–5°C to suppress side reactions (e.g., sulfonamide decomposition) .
Q. How can crystallography and SHELX software validate the compound’s molecular structure?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) .
- Refinement : Apply SHELXL for least-squares refinement of positional/anisotropic displacement parameters. Validate using R-factor (<5%) and residual electron density maps .
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H···O=S) to confirm supramolecular packing .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data from HPLC and UV-Vis spectroscopy?
- Methodological Answer :
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to detect impurities affecting solubility.
- UV-Vis : Compare λmax values in solvents of varying polarity (e.g., DMSO vs. ethanol). Discrepancies may arise from aggregation or solvent-solute interactions .
- Cross-Validation : Perform dynamic light scattering (DLS) to detect nanoaggregates not resolved by HPLC .
Tables for Key Structural and Biological Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
